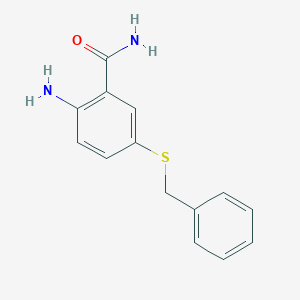

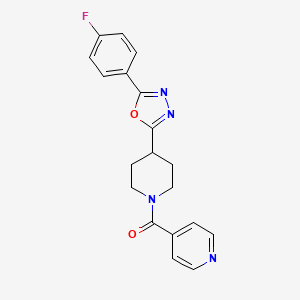

![molecular formula C15H9NO3 B2664217 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione CAS No. 59514-99-7](/img/structure/B2664217.png)

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione is a complex organic compound . It is a tetracyclic condensed structure containing an annelated isoindole fragment . This compound is widely distributed in nature and has a broad spectrum of biological activity .

Synthesis Analysis

The synthesis of this compound involves single stage reactions of 2-formylbenzoic acids with substituted 2-(1-aminoalkyl)phenols and 2-amino-phenylcarbinols . This reaction gives a novel series of isomeric isoindolobenzoxazinones . The reaction of equimolar amounts of reagents in refluxing toluene with a catalytic amount of p-toluenesulfonic acid and azeotropic distillation of water gives the tetracyclic 10H-isoindolo .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray analysis . The structure contains 27 Carbon atoms, 19 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. The reactions involve the use of 2-formylbenzoic acids and binucleophiles containing at least one primary amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C27H19NO2, an average mass of 389.445 Da, and a monoisotopic mass of 389.141571 Da .Applications De Recherche Scientifique

Synthesis Techniques and Structures :5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione and its derivatives have been synthesized through various methods. For instance, optimal conditions were developed for the synthesis of this compound through the reaction of substituted 2-formylbenzoic acids with anthranilic acid, resulting in derivatives with different structures. The bifolded structure of certain derivatives was also investigated (Gromachevskaya et al., 2013).

Reactions and Derivatives :The compound participates in various reactions leading to the formation of diverse derivatives. For example, the synthesis of isoindolo[2,1-a]quinoline derivatives led to the creation of multiple related heterocycles. These include derivatives like 11b,12-dihydro-5H-isoindolo[2,1-b][2]benzazepine-7,13-dione, showcasing the compound's versatility in forming complex structures (Ishihara et al., 1990).

Propriétés

IUPAC Name |

6aH-isoindolo[2,3-a][3,1]benzoxazine-5,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3/c17-13-9-5-1-2-6-10(9)14-16(13)12-8-4-3-7-11(12)15(18)19-14/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCKFJSUAHYDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3N(C2=O)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

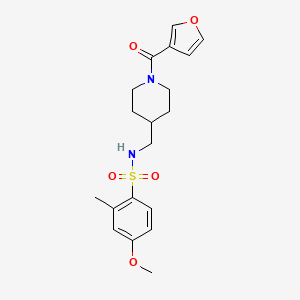

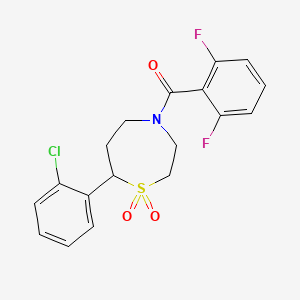

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine](/img/structure/B2664143.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2664147.png)

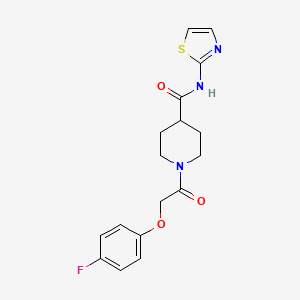

![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2664150.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate](/img/structure/B2664152.png)

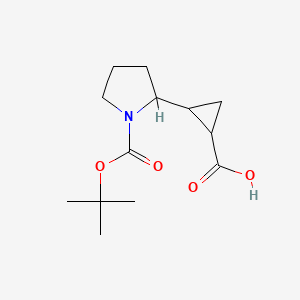

![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/no-structure.png)

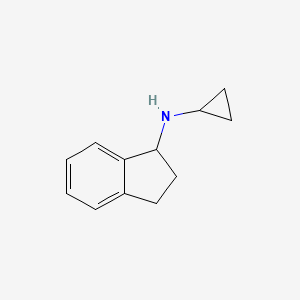

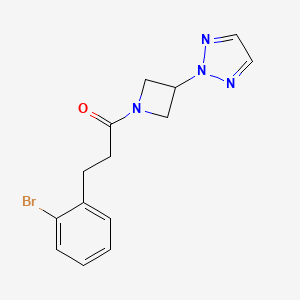

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664156.png)